2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroaceticacid

Medicinal Chemistry Fragment-Based Drug Discovery Bioisosterism

2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid (CAS 1888803-08-4) is a fluorinated thiazole–acetic acid hybrid building block (C₇H₇F₂NO₂S, MW 207.20). The molecule combines a 4-ethyl substituted 1,3-thiazole ring with a gem‑difluoroacetic acid side‑chain, creating a compact, polar, and metabolically relevant scaffold.

Molecular Formula C7H7F2NO2S
Molecular Weight 207.20 g/mol
Cat. No. B13626924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroaceticacid
Molecular FormulaC7H7F2NO2S
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESCCC1=CSC(=N1)C(C(=O)O)(F)F
InChIInChI=1S/C7H7F2NO2S/c1-2-4-3-13-5(10-4)7(8,9)6(11)12/h3H,2H2,1H3,(H,11,12)
InChIKeyHWIOYSSRFUEXND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid (CAS 1888803-08-4) – Thiazole-Acetic Acid Building Block for Research


2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid (CAS 1888803-08-4) is a fluorinated thiazole–acetic acid hybrid building block (C₇H₇F₂NO₂S, MW 207.20) . The molecule combines a 4-ethyl substituted 1,3-thiazole ring with a gem‑difluoroacetic acid side‑chain, creating a compact, polar, and metabolically relevant scaffold. It is primarily sourced as a research intermediate (purity ≥ 98%) for medicinal chemistry, fragment‑based drug discovery, and agrochemical lead generation . Unlike simple thiazole‑acetic acids, the α,α‑difluoro substitution alters acidity (predicted pKₐ of the carboxylic acid moiety) and hydrogen‑bonding capacity, which can influence target engagement and pharmacokinetic profiles [1].

Scaffold type Fluorinated thiazole–acetic acid building block with modulated acidity and H‑bond capacity
Workflow fit Fragment‑based screening, medchem synthesis, and agrochemical lead generation
Purity context High‑purity grade supports sensitive coupling reactions without pre‑use chromatography

Why 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid Cannot Be Replaced by Unsubstituted or Non-Fluorinated Thiazole-Acetic Acid Analogs


Even minor structural changes in the thiazole‑acetic acid series produce substantial differences in acidity, lipophilicity, and metabolic stability that cascade into altered target binding, cellular permeability, and in vivo clearance. The specific combination of the 4‑ethyl group and the α,α‑difluoro moiety is not replicated by the 4‑methyl analog, the unsubstituted thiazole‑difluoroacetic acid, or the non‑fluorinated 4‑ethyl‑thiazole‑acetic acid . Each comparator lacks at least one key property: the non‑fluorinated version (CAS 1181105-79-2) has a higher pKₐ and lower oxidative stability; the unsubstituted thiazole (CAS 1803570-24-2) is more polar (clogP difference ~1.2 units) and shows different cell permeability; the 4‑methyl analog (CAS 1461714-21-5) provides distinct steric bulk and metabolic liability. Quantitative evidence supporting these points of divergence is detailed in Section 3.

Non‑fluorinated 4‑ethyl analog
Higher pKₐ and lower oxidative stability may shift acid‑dependent binding and metabolic profile
Unsubstituted thiazole
More polar character (lower clogP) and distinct cell permeability may not match intracellular target access
4‑Methyl thiazole
Different steric bulk and metabolic lability can alter target engagement compared with the 4‑ethyl substitution

Quantitative Performance Evidence for 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid vs. Analogs


α,α-Difluoro Substitution Lowers Carboxylic Acid pKₐ Relative to Non-Fluorinated Analog

The gem‑difluoro motif is a well‑established carboxylic acid bioisostere that reduces pKₐ and improves membrane permeability. The target compound 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid exhibits a predicted pKₐ of 1.8 ± 0.2, compared to 4.3 ± 0.2 for the non‑fluorinated analog 2-(4-ethyl-1,3-thiazol-2-yl)acetic acid [1]. This ~2.5 log‑unit increase in acidity directly enhances solubility at physiological pH (7.4) and can strengthen ionic interactions with basic residues in target proteins.

pKₐ reduction
Class-level inference
pKₐ 1.8 vs 4.3 (non‑fluorinated)
Enhances deprotonation and solubility at pH 7.4 for fragment screening
Predicted; confirm experimentally
Medicinal Chemistry Fragment-Based Drug Discovery Bioisosterism

Higher Lipophilicity (clogP) vs. Unsubstituted Thiazole‑Difluoroacetic Acid

The 4‑ethyl substituent increases calculated logP by approximately 1.2 log units relative to the unsubstituted thiazole analog 2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid (clogP target: 1.9; comparator: 0.7) [1]. This shift moves the compound from a highly polar space (logP < 1) into the moderately lipophilic range preferred for CNS and intracellular targets, while still remaining within Lipinski’s Rule of Five.

clogP advantage
Cross-study comparable
clogP 1.9 vs 0.7 (unsubstituted)
Supports intracellular permeability for CNS/target engagement
~1.2 log‑unit shift; rule‑of‑five compliant
Lipophilicity ADMET Lead Optimization

Commercial Purity Benchmarking: 98% vs. 95% for Key Analogs

The target compound is routinely available at 98% purity (Leyan, Product No. 2268848) , compared with 95% typical purity for the methyl analog 2,2-difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid and the unsubstituted thiazole analog . The higher base purity reduces the need for additional purification before use in sensitive coupling reactions (e.g., amide bond formation, Suzuki couplings), lowering cost and time per reaction.

Purity benchmark
Data to verify
98% (target) vs 95% (analogs)
Reduces pre‑use purification in amide/Suzuki couplings
Supplier specification; verify CoA per lot
Procurement Purity Chemical Synthesis

Molecular Weight Advantage for Fragment-Based Screening vs. Heavier Aryl-Thiazole Analogs

With a molecular weight of 207.20 Da, the target compound is well‑suited for fragment‑based screening libraries where the rule‑of‑three (MW < 300 Da, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) is applied. In contrast, commonly used aryl‑thiazole building blocks such as 2-(benzothiazol-2-yl)-2,2-difluoroacetic acid (MW 227.21 Da) or 2-(5-chloro‑benzothiazol-2-yl)‑difluoroacetic acid (MW 261.66 Da) exceed the recommended fragment MW ceiling or introduce excessive lipophilicity . The compact size combined with optimized polarity (tPSA ~76 Ų) gives this compound a high ligand efficiency potential.

Fragment MW fit
Class-level inference
MW 207 Da vs 227–262 (benzothiazoles)
Higher ligand efficiency for fragment hit selection
tPSA ~76 Ų supports lead‑likeness
Fragment-Based Drug Discovery Ligand Efficiency Lead-Likeness

Procurement-Ready Applications of 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid in Drug Discovery and Agrochemical R&D


Fragment-Based Lead Generation for CNS and Intracellular Targets

The compound’s low molecular weight (207 Da), moderate lipophilicity (clogP ~1.9), and enhanced acidity make it an ideal fragment for screening against enzymes and receptors where cell permeability is required. Its purity (98%) ensures reliable hit confirmation without interference from impurities .

Building Block for Fluorinated Peptidomimetics and PROTAC Linkers

The carboxylic acid handle allows straightforward amide coupling to amines or hydrazines, while the difluoro moiety serves as a metabolically stable bioisostere of a carbonyl or methylene group. Users synthesizing PROTACs or peptidomimetics can exploit the 98% purity for efficient, high‑yielding conjugation steps [1].

Agrochemical Lead Scaffold Derivatization

Thiazole‑acetic acids are key intermediates in fungicide and herbicide discovery. The 4‑ethyl group provides steric bulk that can modulate target selectivity, while the difluoro substitution retards oxidative metabolism in plants and soil, extending half‑life. The competitive purity (98%) reduces the need for pre‑use column chromatography [2].

Application
Selection Property
Validation Focus
Fragment‑based lead generation (CNS/intracellular)
Fragment‑like MW, moderate lipophilicity, enhanced acidity
Cell permeability and target‑binding confirmation
Fluorinated peptidomimetics & PROTAC linkers
Carboxylic acid handle & difluoro bioisostere
Amide coupling efficiency and metabolic stability
Agrochemical lead derivatization
4‑Ethyl steric bulk & oxidative stability
Target selectivity and environmental half‑life
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